molecular formula C16H13N3O4S B6638968 N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide

N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide

Cat. No. B6638968
M. Wt: 343.4 g/mol
InChI Key: AVWVKTXTOJAODW-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide, also known as BZML, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a small molecule that belongs to the family of sulfonamides and has a molecular weight of 384.44 g/mol.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in the acidification of the tumor microenvironment, leading to the survival and growth of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide inhibits the activity of CA IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to have significant biochemical and physiological effects in various scientific research studies. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to inhibit the growth of various cancer cells, making it a promising therapeutic agent in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is its potential therapeutic properties in cancer treatment. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. However, the synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is complex and requires expertise in organic chemistry. Furthermore, the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is not fully understood, and further research is needed to elucidate its mechanism of action fully.

Future Directions

There are several future directions for the scientific research of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. One of the significant future directions is the investigation of the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. Further research is needed to understand the molecular targets of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide and its mechanism of action fully. Another future direction is the optimization of the synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide to make it more efficient and cost-effective. Furthermore, the potential therapeutic properties of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide in the treatment of inflammatory diseases need to be investigated further. Finally, the in vivo efficacy and toxicity of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide need to be studied in preclinical and clinical trials to determine its potential as a therapeutic agent in cancer treatment.
Conclusion:
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential as a therapeutic agent in cancer treatment, anti-inflammatory, and anti-oxidant properties. The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of carbonic anhydrase IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide fully and determine its potential as a therapeutic agent in cancer treatment.

Synthesis Methods

The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves a multistep reaction that starts with the condensation of 2-aminobenzoxazole with indole-5-carboxaldehyde to form an intermediate product. The intermediate product is then treated with sulfonamide and oxidizing agents to obtain the final product, N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. The synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is in the field of cancer research. Studies have shown that N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has cytotoxic effects on cancer cells and can induce apoptosis, leading to the death of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15-8-10-7-11(5-6-12(10)18-15)24(21,22)17-9-16-19-13-3-1-2-4-14(13)23-16/h1-7,17H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWVKTXTOJAODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC4=CC=CC=C4O3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide

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